molecular formula C25H19F4N5O B10960140 5-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10960140
M. Wt: 481.4 g/mol
InChI Key: DGZCSXDBHGQUCB-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with fluorophenyl, methylindolyl, and trifluoromethyl groups. These substitutions contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, ensuring high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and control.

Chemical Reactions Analysis

5-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. .

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present on the compound.

Scientific Research Applications

5-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, which are of interest in medicinal chemistry.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they generally involve inhibition or activation of key signaling molecules .

Comparison with Similar Compounds

Similar compounds to 5-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds share the same core structure but differ in their chemical properties and reactivity due to variations in their substituents. Some examples include:

These similar compounds highlight the versatility of the pyrazolo[1,5-a]pyrimidine scaffold and its potential for further modification and application in various fields.

Properties

Molecular Formula

C25H19F4N5O

Molecular Weight

481.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H19F4N5O/c1-14-2-7-19-18(10-14)16(13-31-19)8-9-30-24(35)21-12-23-32-20(15-3-5-17(26)6-4-15)11-22(25(27,28)29)34(23)33-21/h2-7,10-13,31H,8-9H2,1H3,(H,30,35)

InChI Key

DGZCSXDBHGQUCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F

Origin of Product

United States

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